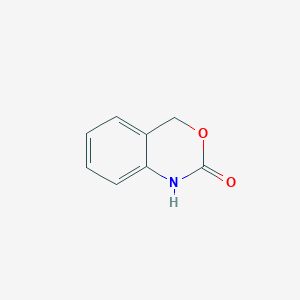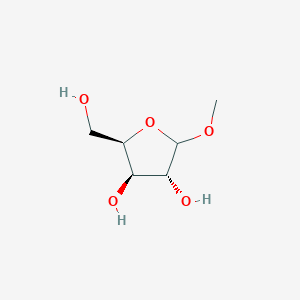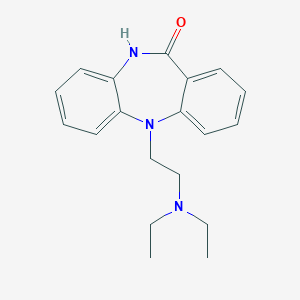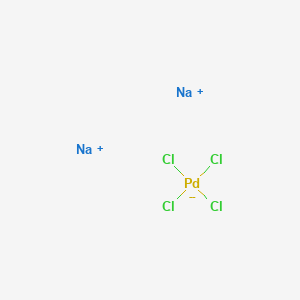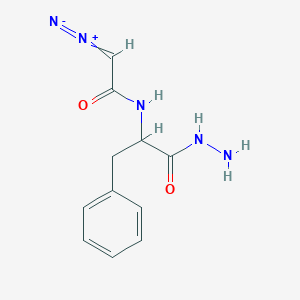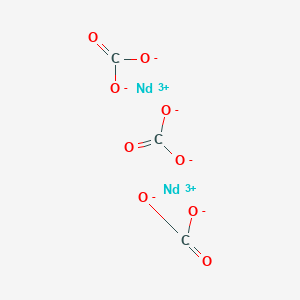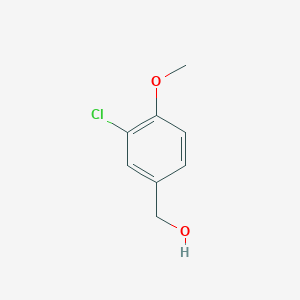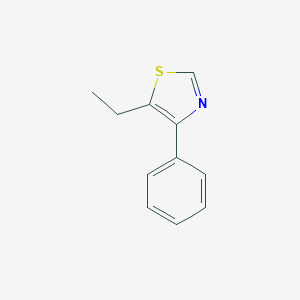
Thiazole, 5-ethyl-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 5-ethyl-4-phenyl- is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It contains a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of Thiazole, 5-ethyl-4-phenyl- is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. In addition, its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of Thiazole, 5-ethyl-4-phenyl-.
生化学的および生理学的効果
Thiazole, 5-ethyl-4-phenyl- has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases. In addition, it has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Thiazole, 5-ethyl-4-phenyl- has also been shown to have analgesic properties, making it a potential candidate for pain management.
実験室実験の利点と制限
Thiazole, 5-ethyl-4-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of potential applications. In addition, it has been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to working with Thiazole, 5-ethyl-4-phenyl-. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Thiazole, 5-ethyl-4-phenyl-. One area of research is the development of new synthesis methods that are more efficient and produce higher yields. Another area of research is the development of new applications for Thiazole, 5-ethyl-4-phenyl-. For example, it has been suggested that Thiazole, 5-ethyl-4-phenyl- may have potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is needed to fully explore the potential applications of Thiazole, 5-ethyl-4-phenyl-.
合成法
Thiazole, 5-ethyl-4-phenyl- can be synthesized through various methods. One of the most common methods is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone, an aldehyde, and a thiol in the presence of a base. The reaction proceeds through a series of steps, which ultimately leads to the formation of Thiazole, 5-ethyl-4-phenyl-. Another method involves the reaction of 5-ethyl-2-phenylthiazolium iodide with sodium hydride in dimethylformamide. This method has been shown to be efficient and yields a high purity product.
科学的研究の応用
Thiazole, 5-ethyl-4-phenyl- has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, antiviral, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Thiazole, 5-ethyl-4-phenyl- has also been studied for its potential use as a corrosion inhibitor. Overall, Thiazole, 5-ethyl-4-phenyl- has a wide range of potential applications in various fields, making it an important compound for scientific research.
特性
CAS番号 |
14229-94-8 |
|---|---|
製品名 |
Thiazole, 5-ethyl-4-phenyl- |
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC名 |
5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChIキー |
LNGMWMFCNKYANI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CS1)C2=CC=CC=C2 |
正規SMILES |
CCC1=C(N=CS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



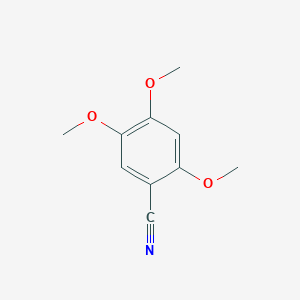
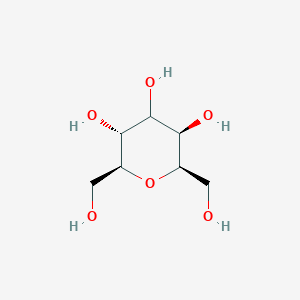
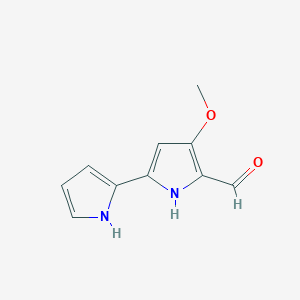
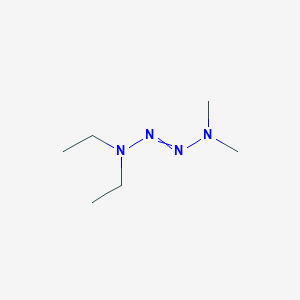
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
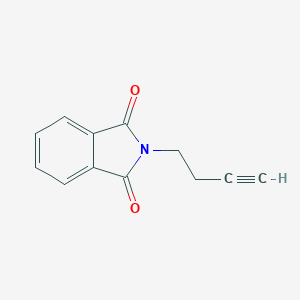
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
